molecular formula C20H15FN2O4S B3020570 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 573948-32-0

1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B3020570
CAS No.: 573948-32-0
M. Wt: 398.41
InChI Key: SJERAQNRLPBFHF-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 4,5-dimethylthiazolyl group, a 4-fluorobenzoyl moiety, and a furan-2-yl ring.

Properties

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWHWYNCKWVMKR-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cancer types, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a fluorobenzoyl moiety, and a furan group. Its molecular formula is C16_{16}H14_{14}F1_{1}N2_{2}O3_{3}S, with a molecular weight of approximately 318.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, as evidenced by assays such as MTT and lactate dehydrogenase leakage assays .
  • Angiogenesis Inhibition : The compound's ability to inhibit vascular endothelial growth factor (VEGF) secretion suggests it may play a role in preventing angiogenesis, which is crucial for tumor growth and metastasis . Molecular docking studies have indicated that it binds effectively to the kinase insert domain receptor (KDR), which is integral to VEGF signaling pathways.
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells. Flow cytometry analysis has shown increased apoptosis markers in treated cells compared to controls .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Reference
CytotoxicityInhibits EAC cell proliferation
VEGF InhibitionReduces VEGF levels significantly
Apoptosis InductionIncreases apoptotic markers in cancer cells
Antibacterial ActivityModerate activity against Gram-positive bacteria

Case Studies

  • Ehrlich Ascites Carcinoma Study : In a controlled study involving EAC cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study utilized MTT assays and flow cytometry to substantiate these findings .
  • Molecular Docking Analysis : A comprehensive docking study highlighted the binding affinity of the compound to VEGF receptors, suggesting its potential as an anti-angiogenic agent. The results indicated that modifications in the chemical structure could enhance binding efficiency and biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The target compound’s pyrrol-2-one scaffold distinguishes it from isostructural thiazole-pyrazole hybrids such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) . These compounds share fluorophenyl and triazolyl substituents but differ in their core heterocycles (thiazole-pyrazole vs. pyrrol-2-one), which influence molecular planarity and intermolecular interactions .

Substituent Effects on Crystal Packing

Compounds 4 and 5 exhibit nearly identical crystal structures (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Their conformations are planar except for one fluorophenyl group oriented perpendicularly, a feature likely shared with the target compound due to steric and electronic similarities. However, halogen substituents (Cl in 4, Br in 5) induce minor adjustments in crystal packing, highlighting the role of substituent size in lattice stabilization .

Furan-Containing Derivatives

The furan-2-yl group in the target compound is structurally analogous to derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (1). Furan rings are known to enhance bioavailability and antimicrobial activity due to their electron-rich nature and hydrogen-bonding capacity . While 1 demonstrates moderate antimicrobial activity, the target compound’s furan moiety may similarly contribute to bioactivity, though direct evidence is absent.

Electronic Structure Analysis

Comparative Data Table

Compound Core Structure Key Substituents Crystal System Bioactivity Reference
Target Compound Pyrrol-2-one 4,5-Dimethylthiazolyl, 4-Fluorobenzoyl Not Reported Inferred Antimicrobial
4 (Chloro derivative) Thiazole-Pyrazole 4-Chlorophenyl, Triazolyl Triclinic (P̄1) Antimicrobial
5 (Bromo derivative) Thiazole-Pyrazole 4-Bromophenyl, Triazolyl Triclinic (P̄1) Not Reported
1 (Furan-pyrazole) Pyrazole Benzo[d][1,3]dioxolyl, Furan-2-yl Not Reported Antimicrobial

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